molecular formula C31H35N7S B1251113 1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

Cat. No.: B1251113
M. Wt: 537.7 g/mol
InChI Key: WIHMMKGUBDZGEG-UHFFFAOYSA-N
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Description

CHEMBL244946 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated repository of bioactive molecules with drug-like properties . This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL244946 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various coupling reactions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

CHEMBL244946 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific functional groups present in CHEMBL244946 and the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzazepine scaffold exhibit anticancer properties. The specific compound under study has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.

Antimicrobial Properties

The presence of the triazole ring enhances the compound's antimicrobial activity. It has been tested against several bacterial strains and fungi:

  • Case Study : A study reported that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

The benzazepine structure is known for neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress:

  • Case Study : In models of neurodegeneration, treatment with the compound resulted in reduced markers of oxidative stress and improved neuronal survival rates.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1H-3-Benzazepine derivatives is crucial for optimizing their pharmacological profiles. Modifications to the pyrazole and triazole substituents can significantly influence biological activity:

ModificationEffect on Activity
Increased alkyl substitution on pyrazoleEnhanced anticancer potency
Variation in triazole substituentsAltered antimicrobial spectrum

Mechanism of Action

The mechanism of action of CHEMBL244946 involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various downstream effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

CHEMBL244946 can be compared with other similar bioactive molecules cataloged in the ChEMBL database. Some similar compounds include:

  • CHEMBL123456
  • CHEMBL789012
  • CHEMBL345678

These compounds share structural similarities with CHEMBL244946 but may differ in their specific functional groups or overall molecular architecture. The uniqueness of CHEMBL244946 lies in its specific bioactivity profile and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Biological Activity

1H-3-Benzazepines represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound of interest, 1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- , has been synthesized and studied for its potential pharmacological properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis of benzazepine derivatives often involves various methodologies, including asymmetric hydrogenation and regioselective reactions. Recent advancements have highlighted efficient synthetic routes that yield high enantiomeric purity and yield.

Table 1: Key Synthetic Methods for Benzazepine Derivatives

MethodologyDescriptionYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationCatalytic hydrogenation using N,P-ligated iridium complexes92–9991–99
Regioselective ReactionsUtilizes Stevens rearrangement for functionalized tetrahydroisoquinolinesVariesVaries
Electrophilic Aromatic SubstitutionModifications through aromatic ring substitutionsVariesVaries

Biological Activity

The biological activity of 1H-3-benzazepines is extensive, with documented effects including antidepressant , antihypertensive , analgesic , and anticancer properties. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes.

  • Dopaminergic Activity : Many benzazepine derivatives exhibit dopaminergic properties, making them potential candidates for treating neurological disorders. Radioligand binding assays have demonstrated their affinity for dopamine receptors .
  • Cholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease .
  • Anticancer Properties : Certain benzazepine compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing potential as anticancer agents .

Case Studies

Several studies have investigated the pharmacological effects of benzazepine derivatives:

  • Dopamine Receptor Antagonism : A study reported that specific analogs of benzazepines acted as high-affinity D1 dopamine receptor antagonists, with KD values in the low nanomolar range .
  • Antihypertensive Effects : The compound fenoldopam, a benzazepine derivative, was noted for its blood-pressure-lowering effects in clinical settings .
  • Anticancer Activity : Research has indicated that certain benzazepines can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of 1H-3-benzazepine derivatives is highly dependent on their structural features. Modifications at various positions on the benzazepine ring can enhance or diminish activity:

Table 2: Structure-Activity Relationships

Substituent PositionModification TypeEffect on Activity
C-1Electron-withdrawing groupIncreased dopaminergic activity
C-2Alkyl substitutionEnhanced AChE inhibition
C-7Aromatic ring additionImproved anticancer efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzazepine derivatives with fused pyrazole and triazole moieties?

Synthesis typically involves multi-step reactions, including:

  • Condensation : Pyrazole rings are formed via hydrazine derivatives reacting with ketones or aldehydes (e.g., phenyl hydrazine with propenones) .
  • Cyclization : Triazole-thioether linkages (as in the target compound) are generated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiocarbohydrazine reactions .
  • Functionalization : Substituents like quinoline or methyl groups are introduced via nucleophilic substitution or Grignard reagents .
    Key Reference Conditions : THF/water solvent systems, 50–80°C reaction temperatures, and catalysts like CuSO₄/ascorbate .

Q. What characterization methods are essential for verifying the structure of such polycyclic compounds?

  • Spectroscopy : ¹H/¹³C NMR to confirm ring systems and substituent positions .
  • Chromatography : HPLC for purity assessment (>95% required for pharmacological studies) .
  • Mass Spectrometry : HRMS to validate molecular formulas (e.g., C20H19N5O for triazole-pyrazole hybrids) .

Q. How are in vitro biological activities (e.g., receptor binding) evaluated for benzazepine analogs?

  • Target-Specific Assays : Radioligand binding assays (e.g., 5-HT₂ receptor affinity tests, as seen in lorcaserin hydrochloride studies) .
  • Enzyme Inhibition : Fluorescence-based or colorimetric assays for triazole-thioether interactions .
  • Cell-Based Models : Neuronal cell lines to assess anticonvulsant or anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar compounds?

  • Systematic SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrazole) on receptor binding .
  • Dose-Response Studies : Validate activity thresholds using IC₅₀/EC₅₀ values .
  • Structural Elucidation : X-ray crystallography (e.g., as in triazole-pyrazole hybrids) to correlate conformation with activity .

Q. What strategies optimize the yield of triazole-thioether linkages in multi-step syntheses?

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts for regioselectivity in CuAAC reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance thiocarbohydrazine reactivity .
  • Purification Techniques : Column chromatography with silica gel or reverse-phase HPLC for isolating thioether intermediates .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure metabolic stability (CYP450 assays) and blood-brain barrier penetration .
  • Metabolite Identification : LC-MS/MS to detect active/inactive derivatives in plasma .
  • Animal Models : Use seizure or inflammation models (e.g., MES or carrageenan-induced edema) to validate translatability .

Q. What computational methods predict the binding mode of benzazepine derivatives to biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₂ receptors .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity .

Q. How are reaction intermediates stabilized during large-scale synthesis?

  • Protective Groups : Use tert-butyl or benzyl groups to shield reactive amines/thiols .
  • Low-Temperature Storage : Store azide intermediates at –20°C to prevent decomposition .
  • Inert Atmosphere : Conduct air-sensitive reactions (e.g., Grignard additions) under nitrogen/argon .

Q. Data Contradiction and Troubleshooting

Q. Conflicting NMR data arise for triazole-pyrazole hybrids: How to resolve this?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled spectra .
  • Crystallographic Validation : Compare experimental NMR with X-ray-derived chemical shifts .

Q. Inconsistent antimicrobial activity is observed across analogs: What factors are likely?

  • Bacterial Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (E. coli) models .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance .
  • Membrane Permeability : Use logP calculations and Caco-2 assays to correlate hydrophobicity with uptake .

Q. Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to minimize batch variability .
  • Data Transparency : Deposit spectral data in repositories like Chemotion for peer validation .
  • Collaborative Validation : Partner with crystallography or in vivo pharmacology labs to confirm high-priority findings .

Properties

Molecular Formula

C31H35N7S

Molecular Weight

537.7 g/mol

IUPAC Name

7-(2,5-dimethylpyrazol-3-yl)-3-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C31H35N7S/c1-21-9-12-26-27(7-5-8-28(26)32-21)30-33-34-31(36(30)3)39-18-6-15-38-16-13-23-10-11-25(20-24(23)14-17-38)29-19-22(2)35-37(29)4/h5,7-12,19-20H,6,13-18H2,1-4H3

InChI Key

WIHMMKGUBDZGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=C(CC4)C=C(C=C5)C6=CC(=NN6C)C

Synonyms

7-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(3-((4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
DPMMQTTPT-benzazepine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine (4 g) (intermediate 3) in dimethylformamide, at room temperature, 5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline (intermediate 8) (6.8 g), sodium iodide (3.06 g) and anhydrous potassium carbonate (2.82 g) were subsequently added and the reaction mixture was warmed to 60° C. and kept reacting for 24 h. After allowing the reaction mixture to reach room temperature, water (70 ml) was added and the reaction mixture was extracted twice with ethyl acetate (50 ml×2). The organic phase was dried with sodium sulphate and after evaporation the crude product was purified by chromatography on silica gel with 100-95% dichloromethane-methanol elution to give the title compound (3.3 g) as a pale yellow solid.
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
4 g
Type
reactant
Reaction Step One
Name
intermediate 3
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0 (± 1) mol
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reactant
Reaction Step One
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5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline
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6.8 g
Type
reactant
Reaction Step One
Name
intermediate 8
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reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
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2.82 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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